molecular formula C10H12N2 B1424386 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile CAS No. 929021-97-6

2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile

Cat. No. B1424386
M. Wt: 160.22 g/mol
InChI Key: RZSFRZYGHSQKDJ-UHFFFAOYSA-N
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Description

“2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile” is a chemical compound with the CAS Number: 929021-97-6 . It has a molecular weight of 160.22 and its IUPAC name is 2-methyl-2-(5-methyl-2-pyridinyl)propanenitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,1-3H3 . This indicates that the compound has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a nitrile group (a carbon-nitrogen triple bond).


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Application in Metal Complexes

2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile is utilized in the preparation of hexahydropyrimidine derivatives, acting as a pentadentate ligand in transition metal complexes. These complexes show varied coordination towards different metals like Ni, Fe, Zn, Cu, and Mn, demonstrating potential in inorganic chemistry and materials science (Schmidt, Wiedemann, & Grohmann, 2011).

Role in Heterocyclic Synthesis

This compound is key in synthesizing a variety of heterocyclic substances. Its derivatives have shown significant antimicrobial activities, highlighting its relevance in medicinal chemistry for developing new drugs with potential to combat bacterial and yeast infections (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Use in Photovoltaic Research

In the field of renewable energy, specifically solar energy, derivatives of this compound are used as photosensitizers in dye-sensitized solar cells (DSSCs). This application demonstrates its potential in enhancing the efficiency of solar cells, which is crucial for the development of sustainable energy solutions (Ryu et al., 2009).

Applications in Organic Synthesis

The compound is instrumental in the development of various organic synthesis methods, including the preparation of polysubstituted 4H-Pyran derivatives. These compounds have been evaluated for their anticancer activity, indicating its significance in the pharmaceutical industry for cancer research (Hadiyal et al., 2020).

Involvement in Supramolecular Chemistry

It also plays a role in forming heterodimetallic non-covalent podates, showcasing its utility in supramolecular chemistry for the development of materials with tailored properties (Piguet et al., 1997).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methyl-2-(5-methylpyridin-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSFRZYGHSQKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704610
Record name 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile

CAS RN

929021-97-6
Record name 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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